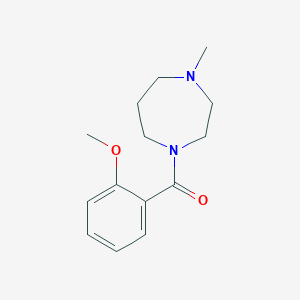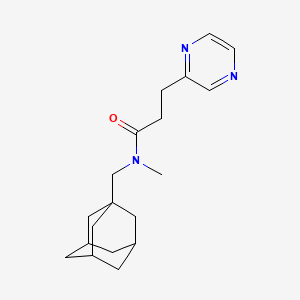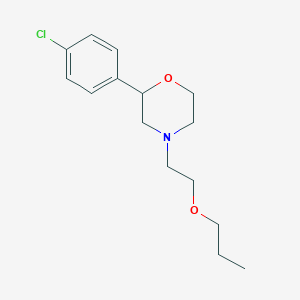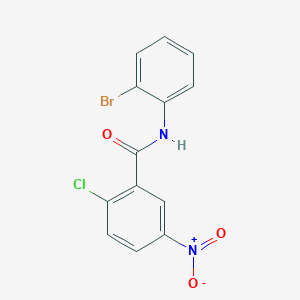
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one, also known as FLB-457, is a selective dopamine D2 receptor antagonist. It has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Mecanismo De Acción
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in several key functions in the brain, including motivation, reward, and movement. In schizophrenia, there is believed to be an excess of dopamine activity in certain parts of the brain, which can lead to the symptoms of the disorder. By blocking dopamine activity at the D2 receptor, this compound is believed to reduce the symptoms of schizophrenia (Kapur et al., 2003).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist (Kapur et al., 2003). This compound has also been shown to have anxiolytic and antidepressant effects in animal models (Meltzer et al., 2004).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and other psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies (Kapur et al., 2003).
Direcciones Futuras
For research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one include investigating its potential use in the treatment of addiction and further exploring its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isopropyl isocyanate to form the intermediate 4-fluorobenzyl isocyanate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The synthesis has been described in detail in several research papers (Fischer et al., 2002; Rabiner et al., 2004).
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Several preclinical studies have shown that this compound has high affinity and selectivity for dopamine D2 receptors, which are believed to play a key role in the pathophysiology of schizophrenia (Kapur et al., 2003; Rabiner et al., 2004). This compound has also been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of schizophrenia (Kapur et al., 2003).
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-3-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)17-4-3-10-23-12-17)11-9-20(26)25(19)13-16-5-7-18(22)8-6-16/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYNXVPQDFISPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)

![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)


![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)

